molecular formula C10H10N2O4 B5720507 N-(2-methoxy-5-nitrophenyl)prop-2-enamide

N-(2-methoxy-5-nitrophenyl)prop-2-enamide

Cat. No. B5720507
M. Wt: 222.20 g/mol
InChI Key: RYABBJSJRVIXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06881737B2

Procedure details

2-Methoxy-5-nitroaniline (0.4 g, 2.38 mmol) was dissolved into CH2Cl2 (12 ml). To this solution was added EDC (1.37 g, 7.14 mmol), HOBT (964 mg, 7.14 mmol), DIEA (2.07 ml, 11.9 mmol) and acrylic acid (0.65 ml, 9.51 mmol). The reaction mixture was kept at RT for 4 h. The reaction mixture was diluted with EtOAc, washed with water, 1 N HCl, dilute NaHCO3, then brine. The organic layer was dried over Na2SO4, filtered, and evaporated in vacuo. The residue was purified by column chromatography using 2:1 EtOAc/hexanes as the solvent to give N-(2-methoxy-5-nitrophenyl)-acrylamide.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
1.37 g
Type
reactant
Reaction Step Two
Name
Quantity
964 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.07 mL
Type
reactant
Reaction Step Two
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:4]=1[NH2:5].C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C.[C:36](O)(=[O:39])[CH:37]=[CH2:38]>CCOC(C)=O.C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:4]=1[NH:5][C:36](=[O:39])[CH:37]=[CH2:38]

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
COC1=C(N)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.37 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
964 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
2.07 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0.65 mL
Type
reactant
Smiles
C(C=C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water, 1 N HCl, dilute NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.